molecular formula C4H3Cl2N3 B190259 3,6-Dichloropyrazin-2-amine CAS No. 14399-37-2

3,6-Dichloropyrazin-2-amine

Cat. No. B190259
CAS RN: 14399-37-2
M. Wt: 163.99 g/mol
InChI Key: CJXBBQKTUJXSGF-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazin-2-amine is a chemical compound with the molecular formula C4H3Cl2N3 . It is a derivative of pyrazine, a basic aromatic ring with two nitrogen atoms .


Synthesis Analysis

While there is no direct synthesis method available for 3,6-Dichloropyrazin-2-amine, related compounds such as 3,6-dichloropyridazine have been synthesized using 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials . The reaction occurs in a suitable solvent at 0-80°C, and the product is purified to obtain the pure product .


Molecular Structure Analysis

The 3,6-Dichloropyrazin-2-amine molecule contains a total of 12 bonds. There are 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .

Scientific Research Applications

  • Amination Reactions : 3,6-Dichloropyrazin-2-amine is involved in selective amination reactions. For instance, Abel et al. (2016) found that in the amination of dichloroheteroarenes like 3,6-dichloropyridazine, selective substitution of only one chlorine atom occurred, with variations in yields depending on the structure of starting compounds (Abel et al., 2016).

  • Regioselective Nucleophilic Aromatic Substitution : Scales et al. (2013) explored the regioselectivity in the S(N)Ar reaction of amines with unsymmetrical 3,5-dichloropyrazines, revealing that the substitution at the 2-position of pyrazine influenced the site of nucleophilic attack (Scales et al., 2013).

  • Crystal Structure Analysis : The synthesis and crystal structure of derivatives like 2,5-diamino-3,6-dichloropyrazine have been described, providing insights into molecular configurations and interactions within the crystal structure (Barclay et al., 1998).

  • Synthetic Methodologies : Colbon et al. (2008) developed a two-stage process for synthesizing 6-methylpyrazine-2-yl-amines from 3,6-dichloropyrazin-2-amine, demonstrating efficient access to these pyrazines (Colbon et al., 2008).

  • Generation of Nitrogen-Rich Heterocycles : Ried and Tsiotis (1988) investigated how amines can exchange the chlorine atoms in 5,6-dichloropyrazine-2,3-dicarbonitrile, leading to the formation of nitrogen-rich heterocycles (Ried & Tsiotis, 1988).

  • Bioactivation and Genotoxicity Studies : Kalgutkar et al. (2007) studied the genotoxicity potential of a novel 5-HT2C agonist, related to 3,6-dichloropyrazin-2-amine, revealing insights into its metabolic activation and potential DNA binding (Kalgutkar et al., 2007).

  • Development of Anti-inflammatory Agents : Shankar et al. (2017) synthesized novel analogs involving 3,6-dichloropyrazin-2-amine and evaluated their anti-inflammatory and antioxidant activities (Shankar et al., 2017).

  • Synthesis of Heterocyclic Compounds : Ohta et al. (1985) demonstrated the use of derivatives of 3,6-dichloropyrazin-2-amine in synthesizing benzyloxycarbonylation reagents for amines and amino acids (Ohta et al., 1985).

  • Optical and Thermal Properties of Derivatives : Meti et al. (2017) investigated the synthesis of dipyrrolopyrazine derivatives from dihalo-pyrrolopyrazines, including studies on their optical and thermal properties, relevant for optoelectronic applications (Meti et al., 2017).

  • Analgesic Agent Development : Aggarwal et al. (2020) synthesized and evaluated the analgesic properties of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, showing potential for pain management (Aggarwal et al., 2020).

Safety And Hazards

Safety data sheets indicate that 3,6-Dichloropyrazin-2-amine may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

3,6-dichloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXBBQKTUJXSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537440
Record name 3,6-Dichloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloropyrazin-2-amine

CAS RN

14399-37-2
Record name 3,6-Dichloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14399-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Meti, ES Lee, JW Yang, YD Gong - RSC advances, 2017 - pubs.rsc.org
Pyrazine is an important molecular scaffold employed in organic optoelectronic materials. Here we report efficient methods for the synthesis of dipyrrolopyrazine, and pyrrolothieno-…
Number of citations: 19 pubs.rsc.org
AH Miah, RCB Copley, D O'Flynn, JM Percy… - Organic & …, 2014 - pubs.rsc.org
A knowledge-based library of aryl 2,3-dichlorophenylsulfonamides was synthesised and screened as human CCR4 antagonists, in order to identify a suitable hit for the start of a lead-…
Number of citations: 15 pubs.rsc.org

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